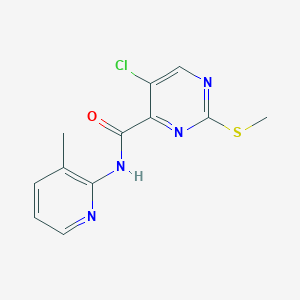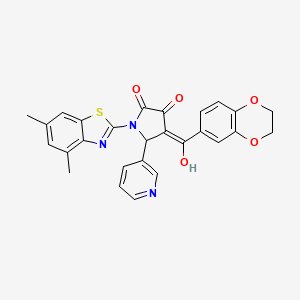![molecular formula C15H25N3O2S B5355871 N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5355871.png)
N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide, also known as MPSP, is a small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent. MPSP is a sulfonamide derivative that has been shown to have anti-inflammatory and analgesic properties. In
作用機序
The exact mechanism of action of N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide is not fully understood, but it is believed to act through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammatory and pain-related disorders. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke.
実験室実験の利点と制限
One advantage of using N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is its relatively low potency compared to other anti-inflammatory and analgesic agents. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide should focus on further elucidating its mechanism of action and identifying potential therapeutic targets for its use in the treatment of inflammatory and pain-related disorders. Additional studies are also needed to determine the optimal dosage and administration route for this compound in animal models and clinical trials. Finally, the development of more potent derivatives of this compound may lead to the discovery of more effective anti-inflammatory and analgesic agents.
合成法
The synthesis of N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide involves the reaction of 6-methylpyridine-2-carboxaldehyde with (R)-3-pyrrolidinemethanol in the presence of a base, followed by the addition of propane-1-sulfonyl chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide has been studied for its potential use in the treatment of various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
N-[[1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-3-9-21(19,20)16-10-14-7-8-18(11-14)12-15-6-4-5-13(2)17-15/h4-6,14,16H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPPBYUBROFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(C1)CC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355792.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5355801.png)
![2-(4-biphenylyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5355806.png)
![5-{[4-ethyl-5-oxo-3-(4-piperidinylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methyl-2-furamide dihydrochloride](/img/structure/B5355819.png)
![2-methoxy-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinoxaline](/img/structure/B5355827.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5355832.png)
![(3S*,5S*)-1-[(trans-4-methylcyclohexyl)carbonyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5355834.png)


![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-methylpropanamide](/img/structure/B5355861.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5355879.png)

![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
